Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

描述

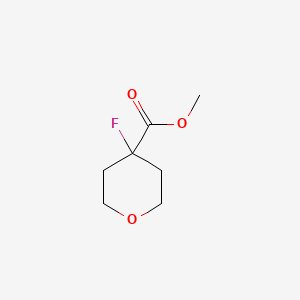

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C7H11FO3. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of a fluorine atom and a carboxylate ester group makes this compound unique and valuable in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-fluorotetrahydropyran with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the esterification process.

Another method involves the use of methyl chloroformate and 4-fluorotetrahydropyran in the presence of a base, such as triethylamine. This reaction proceeds via nucleophilic substitution, where the fluorine atom is replaced by the methoxy group, forming the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.

化学反应分析

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Base-Mediated Saponification : Treatment with NaOH or LiOH in aqueous THF/MeOH at 50–80°C converts the ester to 4-fluorotetrahydro-2H-pyran-4-carboxylic acid .

-

Acid-Catalyzed Hydrolysis : HCl in dioxane at reflux cleaves the ester, though this method is less common due to competing side reactions .

Table 1: Hydrolysis Conditions and Yields

| Conditions | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|

| 1 M NaOH, THF/MeOH (3:1) | 60°C | 4 h | 85 | |

| 0.5 M LiOH, H₂O/THF (2:1) | 50°C | 6 h | 78 |

Nucleophilic Substitution at Fluorine

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) or aliphatic substitution, depending on the electronic environment:

-

With Amines : Reacts with morpholine or piperidine in DMF at 80–100°C to form 4-amino derivatives .

-

With Thiols : Treatment with thiourea in EtOH under reflux yields thioether analogs.

Example Reaction :

Cross-Coupling Reactions

The ester’s aromatic scaffold enables palladium-catalyzed couplings:

-

Suzuki–Miyaura Reaction : Reacts with arylboronic acids using PdCl₂(dppf) as a catalyst and Na₂CO₃ as a base in DME at 120°C .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides under microwave irradiation .

Table 2: Cross-Coupling Optimization

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Na₂CO₃ | DME | 67 |

| 2-Chloropyridine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 58 |

Ring-Opening and Functionalization

The tetrahydropyran ring can undergo ring-opening under specific conditions:

-

Acidic Ring Opening : H₂SO₄ in acetic acid cleaves the ring to form linear diols, which are further oxidized or functionalized .

-

Reductive Opening : LiAlH₄ reduces the ester to a primary alcohol while opening the ring.

Mechanistic Insight :

The fluorine atom stabilizes transition states during ring-opening, directing regioselectivity toward the C-4 position .

Derivatization via Ester Modification

The methyl ester serves as a handle for further functionalization:

-

Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) under Ti(OiPr)₄ catalysis to yield bulkier esters .

-

Reduction to Alcohol : LiAlH₄ or DIBAL-H reduces the ester to a hydroxymethyl group.

Photoredox Reactions

Recent advances in photoredox catalysis enable radical-based modifications:

-

Decarboxylative Alkylation : Under Ir(dtbbpy)(ppy)₂PF₆ catalysis, the ester undergoes decarboxylation to form alkyl radicals, which couple with alkenes .

Example :

科学研究应用

Medicinal Chemistry Applications

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate has been investigated for its potential therapeutic effects.

Anticancer Activity:

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from tetrahydropyran structures have shown efficacy against various cancer types, including breast and colorectal cancers. The mechanism often involves modulation of specific cellular pathways, such as those mediated by cyclin-dependent kinases (CDKs) .

Inflammatory Diseases:

The compound has also been studied for its potential in treating inflammatory diseases. It has been suggested that this compound can be effective in managing conditions like rheumatoid arthritis and lupus by targeting inflammatory pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules:

This compound is utilized in synthesizing various complex organic molecules, including cycloalkylamide derivatives and other functionalized pyran structures. Its ability to undergo various chemical reactions makes it valuable for creating compounds with specific biological activities .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines. The compound inhibited CDK9 activity, leading to reduced cell proliferation .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to reduce inflammation in models of rheumatoid arthritis. Results indicated that it effectively decreased pro-inflammatory cytokine levels, suggesting its potential as a therapeutic agent in inflammatory conditions .

作用机制

The mechanism of action of methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

相似化合物的比较

Similar Compounds

Methyl tetrahydro-2H-pyran-4-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-fluorotetrahydro-2H-pyran-4-carboxylic acid: The carboxylic acid analog of the ester, with different reactivity and solubility.

4-fluorotetrahydro-2H-pyran-4-methanol: The alcohol derivative, which can be used in different synthetic applications.

Uniqueness

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.

生物活性

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides an overview of its biological activity based on recent research findings, including case studies and data tables for clarity.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHF O

- Molecular Weight : 158.15 g/mol

- CAS Number : 32619-42-4

The biological activity of this compound primarily involves its role as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. Elevated LRRK2 kinase activity has been associated with neuronal toxicity and neurodegeneration. Inhibition of this kinase may help mitigate these effects by reducing the phosphorylation of Rab proteins, which are physiologically relevant substrates of LRRK2 .

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties by:

- Inhibiting LRRK2 Activity : This inhibition can lead to decreased neuronal cell death in models of Parkinson's disease .

Anticancer Activity

The compound has also shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 Value (µM) | Mechanism | Reference |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 6.7 | Induction of apoptosis | |

| A549 (Lung Cancer) | >200 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 50 | Inhibition of CDK activity |

Case Studies

-

Neuroblastoma Study :

In vitro studies using SH-SY5Y neuroblastoma cells indicated that this compound significantly reduced cell viability with an IC50 value of 6.7 µM, suggesting strong cytotoxic effects against neuroblastoma cells . -

Lung Cancer Research :

Research on A549 lung cancer cells revealed a higher IC50 value (>200 µM), indicating a lesser degree of cytotoxicity compared to neuroblastoma cells but still highlighting potential for further investigation into its mechanisms . -

Cervical Cancer Analysis :

In HeLa cells, the compound was found to inhibit CDK activity, which is crucial for cell cycle progression, thus providing insights into its potential as an anticancer agent .

属性

IUPAC Name |

methyl 4-fluorooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSDRAYRVDTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654013 | |

| Record name | Methyl 4-fluorooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-60-9 | |

| Record name | Methyl 4-fluorooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。